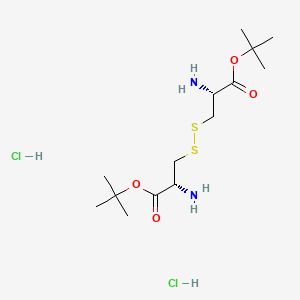

(2R,2'R)-Di-terc-butil 3,3'-disulfanediilbis(2-aminopropanoato) dihidrocloruro

Descripción general

Descripción

(2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a disulfide bond linking two amino acid derivatives, making it a valuable subject of study in organic chemistry and biochemistry.

Aplicaciones Científicas De Investigación

(2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: Studied for its role in protein folding and disulfide bond formation in peptides and proteins.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

L-Cystine bis(t-butyl ester) dihydrochloride, also known as (2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride, is primarily used as a reagent in the synthesis of chelate oxorhenium . This suggests that its primary targets are likely to be the molecules involved in this synthesis process.

Mode of Action

The compound is an esterified product of L-cysteine, carrying two tert-butyl ester groups, one replacing the hydroxyl group of cysteine and the other replacing its amino group . In chemical reactions, L-Cystine bis(t-butyl ester) dihydrochloride can be hydrolyzed by water, and reducing agents can reduce it to free L-cysteine .

Biochemical Pathways

Given its role in the synthesis of chelate oxorhenium, it may be involved in the biochemical pathways related to the function and regulation of this compound .

Pharmacokinetics

As a biochemical for proteomics research , its bioavailability and pharmacokinetics would be crucial factors in its effectiveness.

Result of Action

The molecular and cellular effects of L-Cystine bis(t-butyl ester) dihydrochloride’s action are likely to be closely tied to its role in the synthesis of chelate oxorhenium . The specific effects would depend on the nature and function of the resulting compound.

Action Environment

The action, efficacy, and stability of L-Cystine bis(t-butyl ester) dihydrochloride can be influenced by various environmental factors. For instance, it should be stored at -20° C to maintain its stability . Additionally, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride typically involves the following steps:

Formation of the Disulfide Bond: The initial step involves the oxidation of thiol groups to form a disulfide bond. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide under controlled conditions.

Protection of Amino Groups: The amino groups are protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.

Coupling Reaction: The protected amino acids are then coupled using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection and Purification: The final step involves the removal of the protecting groups and purification of the compound using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

Oxidation Products: Sulfonic acids.

Reduction Products: Thiols.

Substitution Products: Amides and other derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- (2R,2’R)-Diethyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride

- Dimethyl 3,3’-disulfanediyl(2R,2’R)-bis(2-aminopropanoate) dihydrochloride

Uniqueness

(2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride is unique due to its tert-butyl protecting groups, which provide steric hindrance and stability during chemical reactions. This makes it particularly useful in synthetic applications where selective reactivity is desired.

Actividad Biológica

(2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride, known by its CAS number 38261-78-8, is a cysteine derivative that has garnered interest due to its potential biological activities. This compound features a unique disulfide bond and is characterized by its molecular formula C14H30Cl2N2O4S2 and a molecular weight of approximately 425.43 g/mol. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H30Cl2N2O4S2 |

| Molecular Weight | 425.43 g/mol |

| Solubility | 0.198 mg/ml |

| Log P (octanol-water) | 1.76 |

| Bioavailability Score | 0.55 |

| CYP Inhibition | CYP3A4 (Yes) |

The biological activity of (2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Notably, it has been reported to influence the activity of several receptors such as:

- 5-HT Receptor

- Adrenergic Receptor

- Angiotensin Receptor

- Cannabinoid Receptor

These interactions suggest potential roles in modulating neurotransmission and inflammatory responses.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against cancer cell lines. For instance, research indicates that compounds with similar structural motifs have shown selective inhibition of mutant EGFR in lung cancer cells. The introduction of solubilizing groups has been shown to enhance cellular potency by improving permeability into cells .

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that derivatives of disulfide compounds exhibited significant inhibition of cell proliferation in various cancer models, particularly those overexpressing mutant EGFR . The IC50 values for these compounds ranged from 69 nM to 620 nM, indicating potent activity against targeted cancer cells.

- Cell Signaling Modulation : The compound's ability to modulate signaling pathways such as MAPK/ERK has been documented, suggesting its potential as an anti-inflammatory agent . This modulation can lead to altered cellular responses in conditions like cancer and autoimmune diseases.

- In Vivo Studies : Animal studies using xenograft models have also shown promising results, where treatment with related compounds resulted in reduced tumor growth rates compared to controls .

Propiedades

IUPAC Name |

tert-butyl (2R)-2-amino-3-[[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFUTIQOPVMOJQ-BZDVOYDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718514 | |

| Record name | Di-tert-butyl L-cystinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38261-78-8 | |

| Record name | Di-tert-butyl L-cystinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cystine bis(t-butyl ester) dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.